molecular formula C19H18N6S B6459415 4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2549051-01-4

4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No. B6459415
CAS RN: 2549051-01-4
M. Wt: 362.5 g/mol
InChI Key: YFHORRVPUMBXPN-UHFFFAOYSA-N
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Description

This compound is a derivative of benzodiazole and pyrimidine, both of which are important structures in medicinal chemistry . Benzodiazoles are heterocyclic aromatic organic compounds and pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The benzodiazole and pyrimidine rings are aromatic, which means they have a stable, flat structure due to delocalized electrons . The azetidine ring is a smaller, non-aromatic ring, which could introduce some strain into the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all play a role .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on a variety of factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s impossible to provide a detailed safety assessment.

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

4-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6S/c1-26-19-21-9-13(8-20)17(23-19)24-10-14(11-24)25-16-5-3-2-4-15(16)22-18(25)12-6-7-12/h2-5,9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHORRVPUMBXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile

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